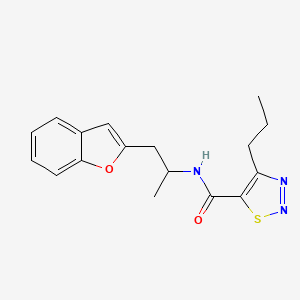

N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

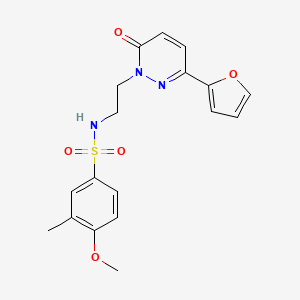

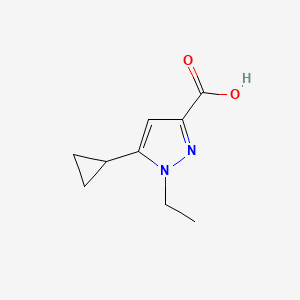

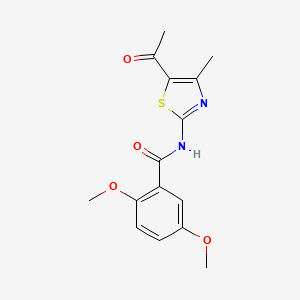

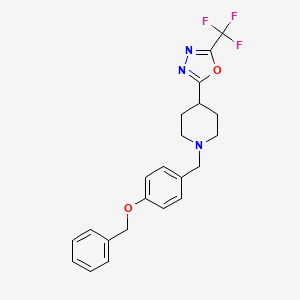

The compound N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic molecule that likely contains a thiadiazole core, a benzofuran moiety, and a carboxamide group. Thiadiazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. Benzofuran is a bicyclic compound consisting of fused benzene and furan rings, which is frequently found in natural products and pharmaceuticals. The carboxamide functionality is a common feature in drug molecules due to its hydrogen bonding capability, which can enhance molecular interactions with biological targets.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through various methods. For instance, a microwave-assisted facile synthesis of thiadiazole compounds has been reported, which offers a solvent-free approach and is advantageous in terms of reaction speed and environmental friendliness . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocycle containing nitrogen and sulfur atoms. This core structure is often modified with various substituents to enhance biological activity and pharmacokinetic properties. The structural confirmation of such compounds is typically achieved through spectroscopic techniques such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the cyanomethylene functionality in some thiadiazole compounds can be exploited to construct new heterocycles, which can lead to the development of compounds with desired biological activities, such as insecticidal properties . The reactivity of thiadiazole derivatives can be tailored by modifying the substituents on the thiadiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiadiazole core. These properties are crucial for determining the compound's suitability as a drug candidate, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Computational studies, such as molecular docking and ADMET predictions, can provide insights into the drug-like behavior of these compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

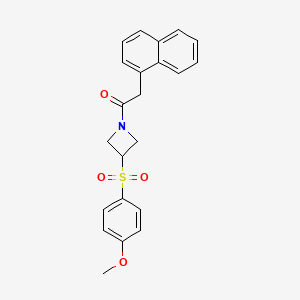

The synthesis and reactivity of benzofuran derivatives, similar to N-(1-(benzofuran-2-yl)propan-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, have been a subject of interest in chemical research. For instance, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to obtain the corresponding thioamide. This thioamide was then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which underwent various electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).

Antibacterial Activity

A series of innovative derivatives containing the benzofuran moiety were synthesized and evaluated for their antibacterial activity against various pathogenic microorganisms. These compounds demonstrated promising results in inhibiting the growth of both gram-negative and gram-positive bacteria, which underscores the potential of benzofuran derivatives in developing new antibacterial agents (M. Idrees, S. Kola, & N. Siddiqui, 2019).

Anticancer Evaluation

The synthesis of Schiff's bases containing thiadiazole scaffolds and benzamide groups, which are associated with significant biological properties, has been explored for their potential anticancer activities. These compounds were evaluated in vitro against a panel of human cancer cell lines, demonstrating promising GI50 values comparable to standard drugs. This highlights the therapeutic potential of such compounds in cancer treatment (S. Tiwari, S. Siddiqui, et al., 2017).

Antimicrobial Screening

Another study synthesized 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and evaluated their in vitro antibacterial activity. The synthesized compounds exhibited significant inhibitory effects against pathogenic bacteria such as S. aureus and E. coli, indicating their potential as antimicrobial agents (M. Idrees, Y. G. Bodkhe, et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-3-6-14-16(23-20-19-14)17(21)18-11(2)9-13-10-12-7-4-5-8-15(12)22-13/h4-5,7-8,10-11H,3,6,9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVSSCXNDHRKPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2537803.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2537810.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)